molecular formula C20H20N2O4S2 B2636061 3-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide CAS No. 896285-67-9

3-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide

Cat. No. B2636061
CAS RN: 896285-67-9
M. Wt: 416.51
InChI Key: FVNSKUQEHNNAFU-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a heterocyclic compound. The thiazole ring is a part of many important drugs and molecules including vitamin B1 (thiamine) and penicillin .


Molecular Structure Analysis

The molecular structure of this compound would consist of a thiazole ring attached to a benzamide group via a sulfonyl linkage . The propoxyphenyl group is likely attached to the thiazole ring.

Scientific Research Applications

  • Cardiac Electrophysiological Activity : Research shows that compounds similar to 3-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide demonstrate significant potential in cardiac electrophysiological activity. They are comparable to sematilide, a selective class III agent, indicating their viability in producing class III electrophysiological activity in the benzamide series (Morgan et al., 1990).

  • Anticancer Properties : Several derivatives of this compound have been synthesized and shown to exhibit anticancer activities. For example, certain indapamide derivatives have demonstrated proapoptotic activity against melanoma cell lines, and other derivatives have shown significant anticancer activity against various cancer cell lines (Yılmaz et al., 2015); (Ravinaik et al., 2021).

  • Glucokinase Activators : Certain 3-alkoxy-5-phenoxy-N-thiazolyl benzamides have been identified as novel and orally bioavailable glucokinase activators, indicating potential applications in diabetes treatment (Iino et al., 2009).

  • Antiarrhythmic Activity : Some derivatives have demonstrated potent class III antiarrhythmic activity, indicating potential use in treating cardiac arrhythmias (Ellingboe et al., 1992).

  • Antimalarial and Antiviral Properties : Investigations have shown that certain sulfonamide derivatives exhibit antimalarial activity and potential application as COVID-19 drugs (Fahim & Ismael, 2021).

  • Antimicrobial and Antifungal Action : Derivatives have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, suggesting their use as antimicrobial and antifungal agents (Sych et al., 2019).

  • Gelation Behavior : N-(thiazol-2-yl) benzamide derivatives have been studied for their gelation behavior, important for applications in material science (Yadav & Ballabh, 2020).

  • Antitubercular Agents : Some derivatives have been synthesized and evaluated for their antitubercular activity, showcasing potential in the treatment of tuberculosis (Kumar et al., 2013).

  • Stearoyl-CoA Desaturase-1 Inhibitors : Certain benzamides have been identified as potent inhibitors of stearoyl-CoA desaturase-1, suggesting a role in metabolic disorders (Uto et al., 2009).

  • Na+/H+ Antiporter Inhibitors : Benzoylguanidines derived from similar compounds have shown potential as Na+/H+ exchanger inhibitors, which could be beneficial in treating acute myocardial infarction (Baumgarth et al., 1997).

Mechanism of Action

The mechanism of action of this compound is not available in the searched resources. Thiazole derivatives are known to have various biological activities, but the specific activity would depend on the exact structure and functional groups present .

Safety and Hazards

The safety and hazards associated with this compound are not available in the searched resources. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

3-methylsulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-3-11-26-16-9-7-14(8-10-16)18-13-27-20(21-18)22-19(23)15-5-4-6-17(12-15)28(2,24)25/h4-10,12-13H,3,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNSKUQEHNNAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide

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